molecular formula C18H14N2O4 B2415581 2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid CAS No. 1356817-74-7

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid

Cat. No.: B2415581
CAS No.: 1356817-74-7
M. Wt: 322.32
InChI Key: YMWLRTQSDNNLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid” is a complex organic molecule. It contains functional groups such as an amine (-NH2), a nitrile (-CN), a carboxylic acid (-COOH), and aromatic rings (benzene derivatives). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings suggests that the compound could have regions of delocalized electrons, contributing to its stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, the nitrile group in nucleophilic substitutions, and the carboxylic acid in esterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxylic acid group, and its melting and boiling points by the size and shape of the molecule .

Scientific Research Applications

Coordination Chemistry and Corrosion Inhibition

Research involving Schiff bases derived from amino-benzoic acids has shown their versatility in coordination with various metal ions like manganese(II), copper(II), and zinc(II). These complexes have been studied for their corrosion inhibition properties, potentially useful in protecting metals from corrosion in acidic environments (Mishra et al., 2015).

Liquid Crystal Technology

Studies on achiral bent-core compounds derived from amino benzoic acid have contributed to the development of new families of liquid crystals. These compounds exhibit a wide-range enantiotropic nematic phase, indicating potential applications in displays and other optical devices (Gude et al., 2013).

Antimicrobial Activity

Compounds containing benzoic and phenolic moieties have been synthesized and tested for antimicrobial activity. Derivatives of these compounds have shown significant activity against various microbial strains, suggesting their potential as templates for developing new antimicrobial agents (Mickevičienė et al., 2015).

Plant Biology and Stress Response

Phenolic compounds like salicylic acid, derived from benzoic acid, play critical roles in plant growth, development, and stress response mechanisms. Research has explored the biosynthetic pathways and genetic underpinnings related to these compounds, enhancing our understanding of plant resilience and adaptation (Park et al., 2017).

Food Chemistry and Biochemistry

Investigations into the binding affinities of phenolic acids to proteins like bovine serum albumin have provided insights into how these compounds' biological effects are mediated through their interactions with serum proteins. Such studies are crucial for understanding the bioavailability and metabolic pathways of phenolic compounds in the human body (Yuan et al., 2019).

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its properties, and assessing its safety and environmental impact .

Properties

IUPAC Name

2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c19-10-14(17(20)21)8-12-4-3-6-15(9-12)24-11-13-5-1-2-7-16(13)18(22)23/h1-9H,11H2,(H2,20,21)(H,22,23)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWLRTQSDNNLSE-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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